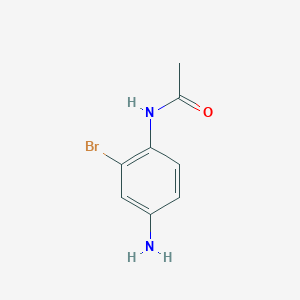

N-(4-amino-2-bromophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

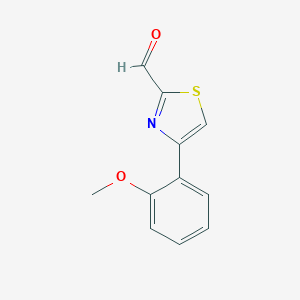

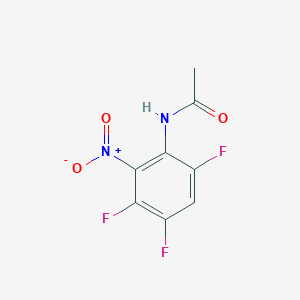

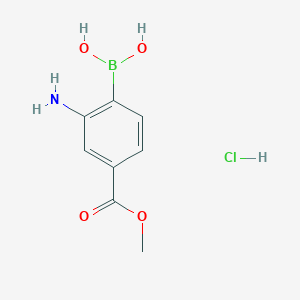

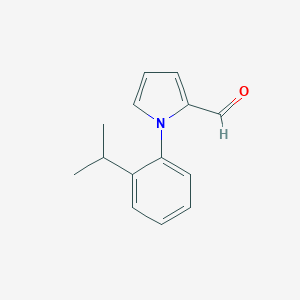

“N-(4-amino-2-bromophenyl)acetamide” is a chemical compound with the molecular formula C8H9BrN2O . It has a molecular weight of 229.07 g/mol . The IUPAC name for this compound is N-(4-amino-2-bromophenyl)acetamide .

Molecular Structure Analysis

The molecular structure of “N-(4-amino-2-bromophenyl)acetamide” can be represented by the InChI string: InChI=1S/C8H9BrN2O/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,10H2,1H3,(H,11,12) . The compound also has a Canonical SMILES representation: CC(=O)NC1=C(C=C(C=C1)N)Br .Physical And Chemical Properties Analysis

“N-(4-amino-2-bromophenyl)acetamide” has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are both 227.98983 g/mol . The Topological Polar Surface Area is 55.1 Ų . The compound has a Heavy Atom Count of 12 .Aplicaciones Científicas De Investigación

Chemoselective Acetylation in Drug Synthesis

- N-(2-Hydroxyphenyl)acetamide, a derivative, is an intermediate in the synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was studied using different acyl donors, showcasing its importance in drug synthesis (Magadum & Yadav, 2018).

Copper-Catalyzed Direct Amination

- A copper-catalyzed direct amination of N-(2-bromophenyl)acetamide derivatives was developed. This process is significant for synthesizing ortho-functionalized aromatic amines, highlighting the compound's role in creating valuable chemical structures (Zhao, Fu, & Qiao, 2010).

Green Synthesis of Dyes

- N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, is vital for producing azo disperse dyes. Its synthesis through catalytic hydrogenation emphasizes environmentally friendly methods in dye manufacturing (Zhang, 2008).

Pharmacological Assessment of Acetamide Derivatives

- Acetamide derivatives, including N-(4-bromophenyl) variants, have been synthesized and assessed for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This research demonstrates the compound's potential in developing new pharmaceutical agents (Rani, Pal, Hegde, & Hashim, 2016).

Anticonvulsant Agents

- Studies on the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, including 4-bromophenyl acetamide, show their potential as anticonvulsants. These compounds' interactions with biological targets like GABA receptors were explored, indicating their application in treating seizures (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Potential Pesticides

- N-aryl-2,4-dichlorophenoxyacetamide derivatives, including N-(4-bromophenyl) variants, were characterized as potential pesticides, underscoring their application in agriculture (Olszewska, Pikus, & Tarasiuk, 2008).

Anti-HIV Drug Research

- Density functional theory (DFT) studies on acetamide derivatives, including those with bromophenyl substitutions, indicate their potency as anti-HIV drugs. The molecular properties of these compounds were analyzed, showcasing their potential in medicinal chemistry (Oftadeh, Mahani, & Hamadanian, 2013).

Propiedades

IUPAC Name |

N-(4-amino-2-bromophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBHGPWXILVPII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-bromophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1,1'-Biphenyl]-2-ylpiperidine](/img/structure/B112556.png)

![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B112561.png)